molecular formula C26H20BrN5O2 B11707746 (3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]

(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]

Cat. No.: B11707746
M. Wt: 514.4 g/mol
InChI Key: DTQHZTSUWZQVHA-UHFFFAOYSA-N
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Description

(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone] is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, a bromine atom, and a quinazolinyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone] typically involves multi-step organic reactions. The initial step often includes the bromination of 1-benzyl-1H-indole-2,3-dione to introduce the bromine atom at the 5-position. This is followed by the formation of the hydrazone linkage through the reaction of the brominated indole with 3-allyl-4-oxo-3,4-dihydro-2-quinazoline hydrazine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required quality standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can modify the quinazolinyl hydrazone moiety, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinazolinyl ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone] has diverse applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies investigating the biological activity of indole and quinazoline derivatives.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It finds applications in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone] involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties are known to interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Benzothiazole derivatives

Uniqueness

Compared to similar compounds, (3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone] stands out due to its unique combination of indole, bromine, and quinazoline moieties

Properties

Molecular Formula

C26H20BrN5O2

Molecular Weight

514.4 g/mol

IUPAC Name

2-[(1-benzyl-5-bromo-2-hydroxyindol-3-yl)diazenyl]-3-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C26H20BrN5O2/c1-2-14-31-24(33)19-10-6-7-11-21(19)28-26(31)30-29-23-20-15-18(27)12-13-22(20)32(25(23)34)16-17-8-4-3-5-9-17/h2-13,15,34H,1,14,16H2

InChI Key

DTQHZTSUWZQVHA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1N=NC3=C(N(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)O

Origin of Product

United States

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